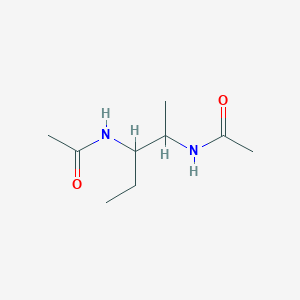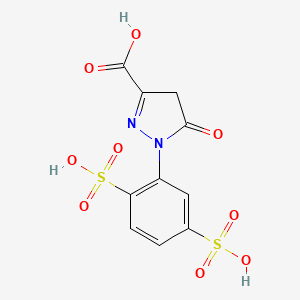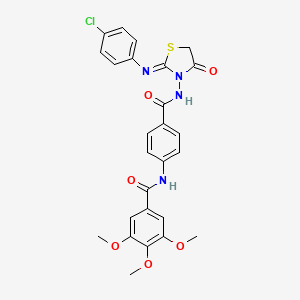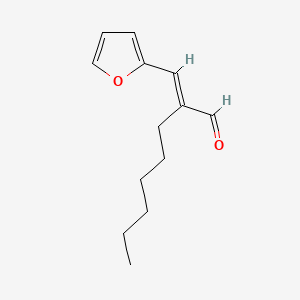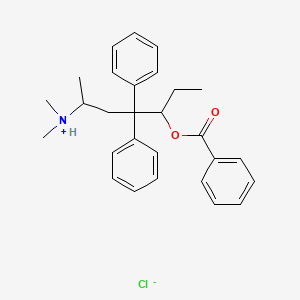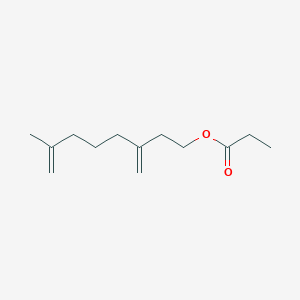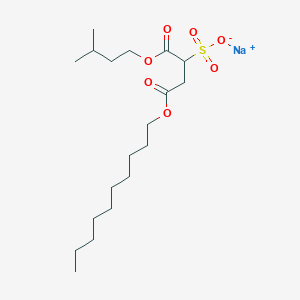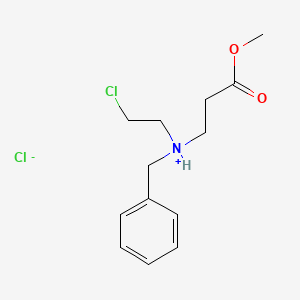
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride is a chemical compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group, a chloroethyl group, and a beta-alanine methyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride typically involves the reaction of N-benzyl-N-(2-chloroethyl)amine with beta-alanine methyl ester in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Catalyst: Acid catalysts such as hydrochloric acid are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or reduced to form benzyl alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide or potassium carbonate for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Hydrolysis Conditions: Acidic or basic conditions for ester hydrolysis.
Major Products Formed
Substitution: Formation of N-benzyl-N-(2-hydroxyethyl)-beta-alanine methyl ester.
Oxidation: Formation of benzaldehyde.
Reduction: Formation of benzyl alcohol.
Hydrolysis: Formation of N-benzyl-N-(2-chloroethyl)-beta-alanine.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The benzyl group may also interact with hydrophobic pockets in enzymes or receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-(2-chloroethyl)amine hydrochloride
- N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride
- N-(2-Chloroethyl)dibenzylamine hydrochloride
Uniqueness
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride is unique due to the presence of the beta-alanine methyl ester moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group.
Eigenschaften
CAS-Nummer |
92105-56-1 |
|---|---|
Molekularformel |
C13H19Cl2NO2 |
Molekulargewicht |
292.20 g/mol |
IUPAC-Name |
benzyl-(2-chloroethyl)-(3-methoxy-3-oxopropyl)azanium;chloride |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-17-13(16)7-9-15(10-8-14)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H |
InChI-Schlüssel |
VFERURGQBKVBDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC[NH+](CCCl)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




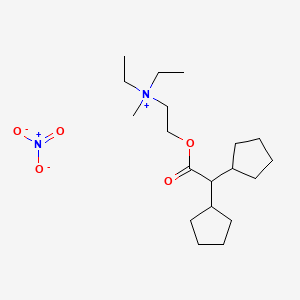
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)

![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
